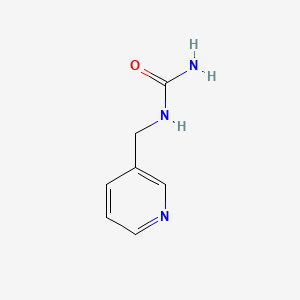

Urea, (3-pyridinylmethyl)-

Vue d'ensemble

Description

Urea, (3-pyridinylmethyl)- is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.

The exact mass of the compound Urea, (3-pyridinylmethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, (3-pyridinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (3-pyridinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(3-pyridinylmethyl)urea, also known as pyridin-3-ylmethylurea, primarily targets the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of various tumor types .

Mode of Action

The compound interacts with ALK, inhibiting its function. The most promising analog of this compound bearing a 3-methoxy-4-morpholinophenyl substituent significantly inhibited the proliferation of ALK-positive H3122 and Karpas-299 cells . It suppresses the phosphorylation of ALK and its downstream proteins .

Biochemical Pathways

It is known that the compound interferes with the signaling pathways downstream of alk, which are crucial for cell proliferation and survival .

Pharmacokinetics

One analog of the compound exhibited favorable liver microsomal stability , suggesting that it might have good bioavailability.

Result of Action

The primary result of N-(3-pyridinylmethyl)urea’s action is the inhibition of cell proliferation in ALK-positive cells . This leads to a decrease in tumor growth in these cells. The compound also showed low cytotoxicity on normal human primary fibroblast cells (BJ cells) .

Analyse Biochimique

Biochemical Properties

Urea, a related compound, is a common source of nitrogen in all solid nitrogenous fertilizers and is widely used as a nitrogen release fertilizer . It’s plausible that N-(3-pyridinylmethyl)urea may also interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Urea, a related compound, is known to be involved in various cellular processes, including nitrogen metabolism and the urea cycle .

Molecular Mechanism

Urea, a related compound, is known to undergo hydrolysis and convert to ammonia and carbon dioxide in the presence of soil moisture and the enzyme urease .

Metabolic Pathways

Urea, a related compound, is known to be involved in nitrogen metabolism and the urea cycle .

Activité Biologique

Urea, (3-pyridinylmethyl)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to explore its biological activity, including its potential as an antiviral agent, anticancer properties, and its role as a urease inhibitor.

Chemical Structure and Properties

Urea, (3-pyridinylmethyl)- has the chemical formula and is characterized by a pyridine ring attached to a urea moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Research has indicated that certain derivatives of urea, including those with pyridine substitutions, exhibit antiviral properties. A study evaluating the anti-HSV-1 (Herpes Simplex Virus type 1) activity of various symmetrical amine-urea derivatives found that compounds with two urea functionalities showed notable antiviral effects, with effective concentrations (EC50) as low as 16.1 µM . In contrast, simpler derivatives with single urea groups demonstrated minimal antiviral activity (EC50 > 100 µM) and significant cytotoxicity only at higher concentrations (CC50 > 200 µM) .

Anticancer Properties

The anticancer potential of pyridine-containing ureas has been explored extensively. A study evaluated several pyridine-ureas against various cancer cell lines, including breast cancer MCF-7 cells. The results highlighted that certain compounds exhibited potent growth inhibitory effects with IC50 values ranging from 0.11 to 5.14 µM . Notably, some derivatives demonstrated selective activity against multiple cancer types, indicating their potential as broad-spectrum anticancer agents.

Table 1: Anticancer Activity of Pyridine-Ureas

| Compound ID | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 8b | MCF-7 | 0.11 | 84 |

| 8e | K-562 | <0.1 | 91 |

| 8j | PC-3 | 5.14 | 76 |

| 8l | T-47D | <0.1 | 79 |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, playing a significant role in various pathological conditions such as urinary tract infections. The inhibition of urease presents a therapeutic target for managing these conditions. Research identified N,N'-Bis(3-pyridinylmethyl)thiourea as a potent urease inhibitor, outperforming clinically used inhibitors like acetohydroxamic acid in vitro . This suggests that compounds similar to urea, (3-pyridinylmethyl)- may possess similar inhibitory properties.

Case Studies and Experimental Findings

- Antiviral Study : A series of symmetrical amine-urea derivatives were synthesized and tested for their antiviral activities against HSV-1. The study concluded that structural modifications significantly influenced both antiviral efficacy and cytotoxicity profiles .

- Anticancer Evaluation : Another significant study involved screening pyridine-ureas against a panel of cancer cell lines using the US-NCI protocol. The findings indicated that certain derivatives not only inhibited cell proliferation but also affected specific pathways associated with cancer cell survival .

Analyse Des Réactions Chimiques

Carbamate Aminolysis

Ureas can form via aminolysis of carbamates (urethanes), a phosgene-free method:

Example Reaction:

Case Study:

-

Phenyl N-(3-pyridylmethyl)carbamate reacts with p-aminobenzonitrile under reflux in ethanol to yield 1-(3-pyridylmethyl)-3-(4-cyanophenyl)urea (43% yield) .

-

Triethylamine is often used to deprotonate the amine, enhancing nucleophilicity .

Hydrolysis Under Acidic Conditions

The urea moiety undergoes hydrolysis in strong acidic environments, producing amines and CO₂:

Reaction Pathway:

Kinetic Data (Co(III) Complex Study):

-

Hydrolysis of phenyl-substituted urea complexes in 1.00 M HCl at 55°C follows pseudo-first-order kinetics () .

-

Proposed mechanism involves protonation of the urea, elimination of aniline, and rapid hydrolysis of an isocyanate intermediate .

Salt Formation

The basic pyridyl nitrogen enables acid-adduct formation:

Example:

1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea reacts with HCl to form a hydrochloride salt .

Applications:

Supramolecular Interactions

While not a reaction, hydrogen bonding dictates reactivity and stability:

Propriétés

IUPAC Name |

pyridin-3-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHUPFOHNXWYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067960 | |

| Record name | Urea, (3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36226-32-1 | |

| Record name | 1-(3-Pyridylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36226-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036226321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-pyridinylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, (3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-pyridylmethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.